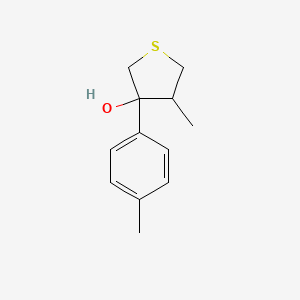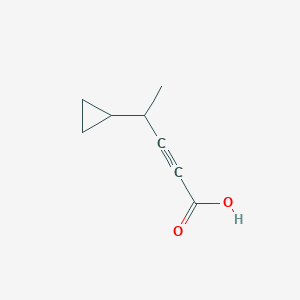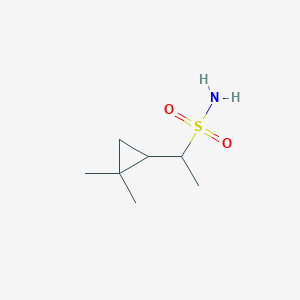
5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-fluoroaniline with α-bromoacetylacetone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the substituents attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit a range of biological properties, including antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore the specific biological effects of this compound and its derivatives.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, while the thiazole ring provides a scaffold for interaction with biological macromolecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
- 4-(4-Fluorophenyl)-2-methylthiazole
- 5-(4-Fluorophenyl)-2-thiazolamine
Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is unique due to the specific positioning of its substituents. The presence of the fluorophenyl group at the 5-position and the carboxylic acid group at the 2-position of the thiazole ring provides distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and offers potential advantages in various applications, including drug development and material science.
Propriétés
Formule moléculaire |
C11H8FNO2S |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(16-10(13-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
Clé InChI |
BLVIKWAHMVVCSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)

![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
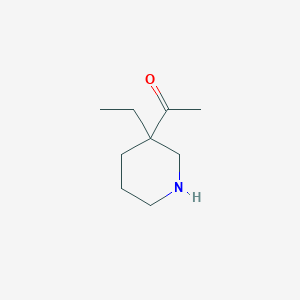
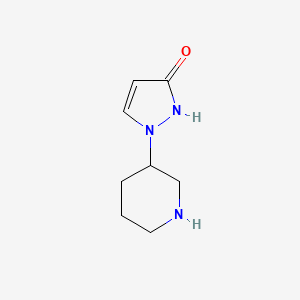
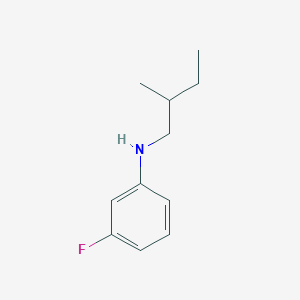
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

